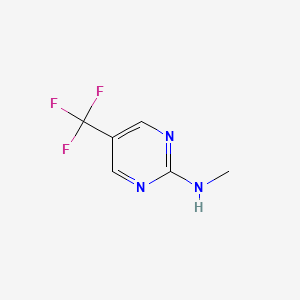

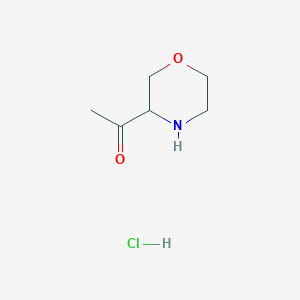

![molecular formula C9H7F2NO3 B11780040 (4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol](/img/structure/B11780040.png)

(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(ジフルオロメトキシ)ベンゾ[d]オキサゾール-2-イル)メタノールは、ベンゾオキサゾール誘導体のクラスに属する化学化合物です。ベンゾオキサゾールは、オキサゾール環にベンゼン環が縮合した複素環式化合物です。この特定の化合物は、ベンゾオキサゾールコアにジフルオロメトキシ基とメタノール基が付いていることを特徴としています。

製造方法

合成経路と反応条件

(4-(ジフルオロメトキシ)ベンゾ[d]オキサゾール-2-イル)メタノールの合成は、通常、4-(ジフルオロメトキシ)安息香酸を適切な試薬と反応させてベンゾオキサゾール環を形成することを含みます。一般的な方法の1つは、酸性条件下で4-(ジフルオロメトキシ)安息香酸をo-フェニレンジアミンと環化させてベンゾオキサゾールコアを形成することです。得られた中間体は、次に還元反応に付されてメタノール基が導入されます。

工業生産方法

この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。このプロセスは、通常、収率と純度を最大化するように反応条件を最適化することを含みます。連続フロー合成や自動反応器などの高度な技術が、効率とスケーラビリティを向上させるために使用される場合があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol typically involves the reaction of 4-(difluoromethoxy)benzoic acid with appropriate reagents to form the benzoxazole ring. One common method involves the cyclization of 4-(difluoromethoxy)benzoic acid with o-phenylenediamine under acidic conditions to form the benzoxazole core. The resulting intermediate is then subjected to reduction reactions to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

化学反応の分析

反応の種類

(4-(ジフルオロメトキシ)ベンゾ[d]オキサゾール-2-イル)メタノールは、以下を含むさまざまな化学反応を起こします。

酸化: メタノール基は、対応するアルデヒドまたはカルボン酸に酸化することができます。

還元: ベンゾオキサゾール環は、特定の条件下で還元されてジヒドロベンゾオキサゾール誘導体を形成することができます。

置換: ジフルオロメトキシ基は、求核置換反応によって他の官能基に置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が頻繁に使用されます。

置換: アミン、チオール、アルコキシドなどの求核剤を置換反応に使用することができます。

形成される主な生成物

酸化: アルデヒドとカルボン酸の生成。

還元: ジヒドロベンゾオキサゾール誘導体の生成。

置換: さまざまな置換ベンゾオキサゾール誘導体の生成。

科学的研究の応用

化学

化学において、(4-(ジフルオロメトキシ)ベンゾ[d]オキサゾール-2-イル)メタノールは、より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学

生物学的研究では、この化合物は、生物活性分子の可能性について研究されています。ベンゾオキサゾール誘導体は、抗菌剤、抗真菌剤、抗がん剤として有望であることが示されています。研究者は、医薬品開発のためのリード化合物としての可能性を探求しています。

医学

医学では、(4-(ジフルオロメトキシ)ベンゾ[d]オキサゾール-2-イル)メタノールは、その治療の可能性について調査されています。生物学的標的に作用する能力は、特に感染症やがんの治療における新しい医薬品の開発のための候補となっています。

産業

産業セクターでは、この化合物は、さまざまなファインケミカルや医薬品の製造における中間体として使用されています。その多様性と反応性は、化学製造プロセスにおける貴重な成分となっています。

作用機序

(4-(ジフルオロメトキシ)ベンゾ[d]オキサゾール-2-イル)メタノールの作用機序は、特定の分子標的との相互作用を含みます。生物系では、酵素の活性を阻害したり、細胞経路を妨害したりする可能性があります。たとえば、ベンゾオキサゾール誘導体は、アポトーシスを誘導し、細胞増殖を阻害することによって癌細胞の増殖を阻害することが示されています。関与する正確な分子標的と経路は、特定の生物学的状況とベンゾオキサゾール環上の置換基の性質によって異なります。

類似化合物との比較

類似化合物

4-(ジフルオロメトキシ)ベンゾ[d]オキサゾール-2-オール: 構造が類似しているが、メタノール基がない。

2-(ベンゾ[d]オキサゾール-2-イル)アニリン: ジフルオロメトキシ基とメタノール基の代わりにアニリン基が含まれている。

2-(2,4-ジクロロキノリン-8-イル)ベンゾ[d]オキサゾール: キノリン部分を有し、異なる生物活性を示す。

独自性

(4-(ジフルオロメトキシ)ベンゾ[d]オキサゾール-2-イル)メタノールは、ジフルオロメトキシ基とメタノール基の両方が存在することにより、独特です。これらの官能基は、化学合成や医薬品開発における汎用性の高い中間体としての反応性と可能性を高めます。

特性

分子式 |

C9H7F2NO3 |

|---|---|

分子量 |

215.15 g/mol |

IUPAC名 |

[4-(difluoromethoxy)-1,3-benzoxazol-2-yl]methanol |

InChI |

InChI=1S/C9H7F2NO3/c10-9(11)15-6-3-1-2-5-8(6)12-7(4-13)14-5/h1-3,9,13H,4H2 |

InChIキー |

XRVVQODJTNNXEJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C1)OC(F)F)N=C(O2)CO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

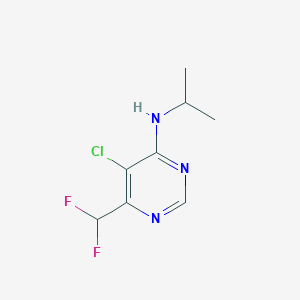

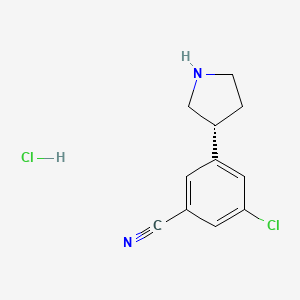

![3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779976.png)

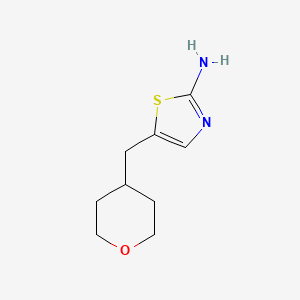

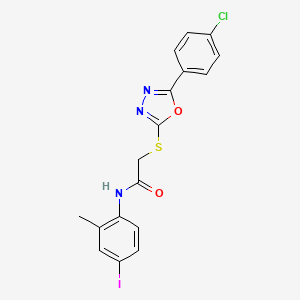

![2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11779978.png)

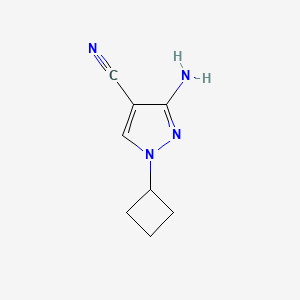

![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)